1,3-Dimyristin-d5
Description
Overview of 1,3-Dimyristin-d5 as a Stable Isotope-Labeled Glycerolipid Analog
This compound is a synthetic, stable isotope-labeled version of 1,3-dimyristin. usbio.net In this compound, five hydrogen atoms on the glycerol (B35011) backbone have been replaced with deuterium (B1214612), a heavy isotope of hydrogen. usbio.net This subtle modification results in a molecule with a higher molecular weight (517.84 g/mol ) compared to its non-labeled counterpart, 1,3-dimyristin (512.8 g/mol ). usbio.netnih.gov This mass difference is the key to its utility in research, particularly in studies employing mass spectrometry. ckisotopes.com 1,3-Dimyristin itself is a diacylglycerol composed of a glycerol molecule esterified with two myristic acid chains at the sn-1 and sn-3 positions. caymanchem.com The deuterated analog, this compound, is designed to be chemically and biologically similar to the natural compound, allowing it to be used as a tracer or internal standard in complex biological systems without significantly altering the processes being studied. scispace.comwaters.com
Fundamental Principles of Stable Isotope Labeling in Biological Research
Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into molecules of interest. tandfonline.comdoi.org These "heavy" isotopes have the same number of protons as their more common elemental forms but differ in the number of neutrons, resulting in a greater mass. doi.org When a stable isotope-labeled compound is introduced into a biological system, it can be distinguished from its naturally occurring, "light" counterpart by analytical techniques that are sensitive to mass differences, most notably mass spectrometry. musechem.comnih.gov This allows researchers to trace the metabolic fate of the labeled molecule, quantify its concentration with high accuracy, and elucidate the dynamics of metabolic pathways. tandfonline.commusechem.com
Deuterium labeling offers several distinct advantages in certain research applications. One of the primary benefits is the relatively low cost and ease of incorporation into molecules. Furthermore, the doubling of mass from hydrogen to deuterium creates a significant mass shift that is easily detectable by mass spectrometry. wikipedia.org While the C-D bond is stronger than the C-H bond, leading to a kinetic isotope effect that can slow down metabolic reactions, this property can be advantageous in studies aiming to improve drug stability and reduce metabolic degradation. musechem.commdpi.com In many applications, especially when used as an internal standard for quantification, the chemical behavior of deuterated compounds is sufficiently similar to their non-deuterated analogs, ensuring they accurately reflect the behavior of the analyte of interest during sample preparation and analysis. waters.commusechem.com However, it is important to note that in some cases, the difference in lipophilicity due to deuterium substitution can cause slight variations in chromatographic retention times. waters.comnih.gov
The use of deuterium in scientific research dates back to its discovery by Harold Urey in 1931, a finding for which he was awarded the Nobel Prize in Chemistry in 1934. wikipedia.orgbritannica.comturito.com Shortly after its discovery, scientists began to explore its utility as a tracer in biological systems. britannica.com The concept of using deuterated compounds to alter the metabolic properties of drugs emerged in the 1960s and 1970s. wikipedia.orgnih.gov Early work focused on understanding reaction mechanisms and the metabolic pathways of various compounds. acs.org Over the decades, the applications of deuterated compounds have expanded significantly, from mechanistic studies to improving the pharmacokinetic profiles of drugs. wikipedia.orgnih.gov The first FDA-approved deuterated drug, deutetrabenazine, in 2017 marked a significant milestone, validating the "deuterium switch" approach in pharmaceutical development. wikipedia.orgnih.gov
Advantages of Deuterium Over Other Isotopes in Specific Applications
Significance of this compound in Contemporary Lipidomics and Metabolomics
In the fields of lipidomics and metabolomics, which aim for the comprehensive analysis of lipids and metabolites in a biological system, this compound and similar stable isotope-labeled compounds are of paramount importance. clipidomics.comnih.gov These fields rely heavily on mass spectrometry to identify and quantify hundreds to thousands of different molecules in complex samples like blood plasma or tissue extracts. nih.gov
The primary role of this compound in quantitative studies is as an internal standard. caymanchem.comnih.gov In quantitative analysis, a known amount of the stable isotope-labeled standard is added to a biological sample at the beginning of the experimental workflow. musechem.com Because this compound is chemically almost identical to endogenous diacylglycerols, it experiences similar variations during sample extraction, purification, and analysis by mass spectrometry. scispace.comwaters.com By comparing the signal of the labeled internal standard to the signal of the unlabeled analyte, researchers can correct for sample loss and variations in instrument response, leading to highly accurate and precise quantification of the target lipid species. waters.commusechem.com This approach is crucial for obtaining reliable data in studies comparing lipid levels between different physiological or pathological states. musechem.comclipidomics.com
Properties
Molecular Formula |
C₃₁H₅₅D₅O₅ |
|---|---|
Molecular Weight |
517.84 |
Synonyms |
1,3-Dimyristoylglycerol-d5; 1,3-Glycerin-dimyristic Acid Ester-d5; Glycerol-d5 1,3-dimyristate; Glycerol-d5 1,3-Ditetradecanoate; NSC 404226-d5; Tetradecanoic Acid 2-Hydroxy-1,3-propanediyl Ester-d5 |
Origin of Product |
United States |
Synthesis and Quality Assurance of Deuterated Glycerolipids
Advanced Synthetic Methodologies for 1,3-Dimyristin-d5
The synthesis of isotopically labeled lipids such as this compound is a precise and multi-step process. It requires careful selection of starting materials and sophisticated chemical techniques to ensure the accurate and specific placement of deuterium (B1214612) atoms, yielding a final product of high purity suitable for advanced research applications.
Precursor Selection and Deuterium Incorporation Strategies
The logical and most common synthetic route to this compound involves the regioselective esterification of two primary precursors: Myristic acid and Glycerol-d5 . In this strategy, the deuterium atoms are introduced into the molecule via the glycerol (B35011) backbone, which is pre-labeled.
The key precursor, Glycerol-d5, is typically prepared through a catalytic H/D exchange process where glycerol is treated with deuterium oxide (D₂O) in the presence of a catalyst like platinum. vulcanchem.com This method effectively replaces the five hydrogen atoms on the carbon backbone of glycerol with deuterium, resulting in a high level of isotopic enrichment. vulcanchem.comchemsrc.com The other precursor, myristic acid (tetradecanoic acid), is a readily available saturated fatty acid that remains unlabeled in this synthetic scheme.
Table 1: Precursor Properties for the Synthesis of this compound
| Precursor | Chemical Formula | Molecular Weight ( g/mol ) | Role in Synthesis | Source of Deuterium |
|---|---|---|---|---|
| Myristic Acid | C₁₄H₂₈O₂ | 228.37 | Acyl group donor | No |
Regiospecific Deuteration Techniques for Glycerol Backbone Labeling
The defining feature of this compound is the specific attachment of the myristoyl groups to the sn-1 and sn-3 positions of the deuterated glycerol backbone. Achieving this regioselectivity is critical and is most effectively accomplished using enzymatic methods. google.com
Direct chemical esterification of glycerol often leads to a mixture of products, including 1,2-diacylglycerols and 1,3-diacylglycerols, due to the similar reactivity of the primary and secondary hydroxyl groups and the potential for acyl migration. google.comrsc.org To overcome this, 1,3-specific lipases, such as immobilized Rhizomucor miehei lipase (B570770), are employed as biocatalysts. dss.go.thcsic.es
The synthesis proceeds by reacting Glycerol-d5 with two equivalents of an activated myristic acid, such as myristic anhydride, or the fatty acid itself in a solvent-free system. google.comdss.go.th The 1,3-specific lipase selectively catalyzes the esterification at the primary hydroxyl groups (sn-1 and sn-3) of the Glycerol-d5 molecule, leaving the secondary hydroxyl group at the sn-2 position unreacted. google.comtandfonline.com This enzymatic approach provides high yields of the desired 1,3-regioisomer. dss.go.th
Table 2: Example Parameters for Enzymatic Synthesis of 1,3-Diacylglycerol
| Parameter | Value / Condition | Purpose | Reference |
|---|---|---|---|
| Biocatalyst | Immobilized 1,3-specific lipase | Ensures regioselective acylation at sn-1 and sn-3 positions. | google.com |
| Reactants | Glycerol-d5, Myristic Acid | Forms the target molecule. | dss.go.th |
| Molar Ratio | ~1:2 (Glycerol:Fatty Acid) | Stoichiometry for di-substitution. | researchgate.net |
| System | Solvent-free or organic solvent | Reaction medium that supports enzyme activity. | google.comdss.go.th |
Challenges and Innovations in Deuterated Lipid Synthesis
The synthesis of regiospecifically deuterated lipids like this compound presents several challenges. The primary difficulty is controlling the regiochemistry to exclusively obtain the 1,3-isomer while preventing the formation of the 1,2-isomer. This is complicated by the thermodynamic stability of the 1,2-isomer and the propensity for acyl migration, where the acyl group moves from the sn-1 or sn-3 position to the sn-2 position, especially under harsh chemical conditions or during purification. rsc.orgconicet.gov.ar
Another challenge is to minimize the formation of byproducts, such as monomyristin-d5 and trimyristin-d5, which can occur if the reaction is incomplete or proceeds too far. This requires careful control over reaction conditions like temperature, time, and reactant stoichiometry. conicet.gov.armdpi.com
Key innovations to address these challenges include:
Enzymatic Catalysis : The use of 1,3-regiospecific lipases is the most significant innovation, providing a high degree of selectivity that is difficult to achieve with traditional chemical methods. google.comcsic.es
Solvent-Free Systems : Performing the esterification in a solvent-free environment reduces the use of organic solvents and can simplify product purification. It often involves adsorbing the glycerol onto a solid support to improve its interaction with the fatty acid and the enzyme. dss.go.thcsic.es
Irreversible Acyl Transfer : Using acyl donors like vinyl esters can make the reaction irreversible, driving the synthesis towards the desired product and improving yields. researchgate.net
Isotopic Enrichment and Purity Assessment for Research Applications
For this compound to be effective as an internal standard or tracer in research, its isotopic enrichment, isotopic location, and chemical purity must be rigorously verified. This is accomplished through a combination of advanced spectroscopic and chromatographic techniques.
Methodologies for Determining Deuterium Purity and Location
Confirming that the five deuterium atoms are present and correctly located on the glycerol backbone is crucial. Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are the primary tools for this analysis.
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the isotopic enrichment. The molecular weight of this compound (C₃₁H₅₅D₅O₅) is 517.84 g/mol , which is five mass units higher than its non-deuterated counterpart (C₃₁H₆₀O₅, 512.81 g/mol ). nih.govcaymanchem.com Analysis of the molecular ion cluster allows for the quantification of isotopic purity. Tandem mass spectrometry (MS/MS) is used to confirm the location of the deuterium label. Fragmentation of the parent ion typically involves the neutral loss of a fatty acid chain. nih.govdss.go.th Since the myristic acid chains are unlabeled, the observation of fragment ions corresponding to the loss of myristic acid from the deuterated glycerol backbone confirms the label's location. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: While ¹H NMR can show the absence of proton signals in the deuterated positions of the glycerol backbone, ²H NMR is a more direct method. vulcanchem.comaip.org A ²H NMR spectrum will show signals corresponding directly to the deuterium atoms on the glycerol backbone, providing definitive proof of their location and information about their chemical environment. aip.orgresearchgate.net
Table 3: Representative MS/MS Fragmentation for Verifying Deuterium Location in [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |
|---|
Note: m/z values are theoretical and depend on the specific adduct and instrument.
Standardization and Certification of Deuterated Lipid Standards
The reliability of quantitative lipidomics heavily relies on the use of high-quality internal standards. avantiresearch.com Deuterated lipids, such as this compound, serve as ideal internal standards because they exhibit nearly identical chemical and physical properties—including extraction efficiency, chromatographic retention time, and ionization response—to their endogenous, non-labeled counterparts, yet are distinguishable by mass spectrometry. aptochem.com The process of standardization and certification ensures that these reagents meet stringent quality criteria, making them suitable for precise and accurate quantification. avantiresearch.com
Standardization is a comprehensive process that characterizes a reference material for its specific properties. For a deuterated lipid standard like this compound, this involves rigorous verification of its chemical identity, purity, isotopic enrichment, and concentration. caymanchem.comlipidmaps.org Initiatives such as LIPID MAPS (Lipid Metabolites and Pathways Strategy) have been foundational in establishing the commercial availability of chemically pure and well-characterized synthetic lipid standards for quantitative mass spectrometry-based research. avantiresearch.com
Certification is the formal process by which these characterized properties are documented, typically in a Certificate of Analysis (CoA). lipidmaps.orgnih.gov A CoA is a critical document that accompanies the standard, providing the end-user with detailed information on its quality and ensuring traceability. caymanchem.comsciex.com For standard mixtures, the composition, purity, and concentration are readily available and supported by the CoA. nih.gov This documentation guarantees that the standard meets defined specifications for identity, purity, stability, and concentration. caymanchem.com
Key parameters addressed during standardization and certification include:
Chemical Identity and Purity: The molecular structure is confirmed using techniques like Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS). Purity is assessed to ensure the absence of contaminants that could interfere with the analysis. lipidmaps.org
Isotopic Purity (or Isotopic Enrichment): This is a critical parameter for a deuterated standard. It defines the percentage of the material that is appropriately labeled with the stable isotope (deuterium). It also characterizes the distribution of different isotopologues (e.g., d4, d5, d6). cerilliant.com This is crucial because the presence of unlabeled material (d0) could lead to an overestimation of the endogenous analyte. sigmaaldrich.com
Concentration: The concentration of the standard in solution is accurately determined, often gravimetrically, and may be verified by an independent method like quantitative NMR. caymanchem.comsigmaaldrich.com This is vital for accurate absolute quantification of the target analyte.
Stability: Ongoing stability testing is often performed to ensure the standard maintains its certified concentration and purity throughout its shelf life under recommended storage conditions. caymanchem.comlipidmaps.org
The National Institute of Standards and Technology (NIST) provides Standard Reference Materials (SRMs), such as SRM 1950 (Metabolites in Frozen Human Plasma), which serve as benchmark materials for validating analytical methods and ensuring cross-laboratory consistency in lipidomics. nih.govnih.gov The use of such well-characterized reference materials, in conjunction with certified deuterated internal standards, is fundamental to achieving standardized and reproducible lipid analysis. nih.gov
Table 1: Example Parameters on a Certificate of Analysis for a Deuterated Lipid Standard
| Parameter | Description | Typical Analytical Technique(s) | Importance |
|---|---|---|---|
| Chemical Identity | Confirmation of the correct molecular structure. | NMR, MS | Ensures the standard corresponds to the analyte of interest. |
| Chemical Purity | Percentage of the material that is the specified compound, free from other chemical contaminants. | HPLC, GC, TLC | Prevents interference from impurities affecting quantification. lipidmaps.org |
| Isotopic Enrichment | The percentage of molecules containing the specified number of deuterium atoms (e.g., d5). | Mass Spectrometry | Crucial for accurate quantification; low enrichment can compromise results. cerilliant.com |
| Isotopic Distribution | The relative abundance of all isotopologues (e.g., d0, d1, d2, d3, d4, d5). | Mass Spectrometry | Provides a detailed profile of the isotopic labeling pattern. cerilliant.com |
| Concentration | The precise amount of the standard in a given volume of solvent. | Gravimetric Preparation, qNMR | Foundation for absolute quantification of the target analyte. caymanchem.comsciex.com |
| Stability | Data confirming the compound remains within specification over time under defined storage conditions. | HPLC, LC-MS | Guarantees the integrity of the standard from production to use. caymanchem.com |
Considerations for Reproducibility in Deuterated Compound Preparation
The reproducibility of analytical results using deuterated standards begins with the reproducibility of the standards themselves. The preparation and synthesis of deuterated compounds like this compound must be carefully controlled to ensure batch-to-batch consistency. lipidmaps.org Several factors can influence the quality and reproducibility of these standards.
A primary consideration is the synthetic route used for deuterium incorporation. resolvemass.ca For this compound, the deuterium atoms are located on the glycerol backbone. A common and robust synthetic strategy involves starting with a pre-labeled precursor, such as glycerol-d5, and then attaching the myristic acid chains. jove.comsigmaaldrich.com This approach generally provides a high and specific level of deuteration that is stable and non-exchangeable.
Alternative methods, such as hydrogen-deuterium exchange reactions on the final molecule or a precursor, can also be used. resolvemass.cacdnsciencepub.com However, these methods can sometimes be difficult to control and may lead to incomplete exchange, a wider distribution of isotopologues, or deuterium incorporation at unintended, exchangeable positions. sigmaaldrich.comgoogle.com Deuterium atoms attached to heteroatoms (like oxygen or nitrogen) or to carbons adjacent to carbonyl groups can sometimes exchange back with protons from solvents like water or methanol, compromising the isotopic integrity of the standard over time. sigmaaldrich.com Therefore, placing deuterium atoms at stable, non-exchangeable positions is a critical aspect of designing a reliable internal standard. sigmaaldrich.com
Key considerations for ensuring reproducibility in the preparation of deuterated compounds include:
Control of Isotopic Incorporation: The synthetic method must yield a consistent level of deuterium incorporation from batch to batch. Variations in isotopic purity can lead to significant errors in quantitative analyses. cerilliant.com
Minimization of Isotopic Scrambling: The synthesis conditions should be optimized to prevent "scrambling," where deuterium atoms migrate to other positions on the molecule. This ensures the label is located precisely where intended. cdnsciencepub.com
Chemical Purity: The purification process must be robust and reproducible to remove any unreacted starting materials, by-products, or unlabeled species. The final product should have a high chemical purity (often >98%). larodan.com
Comprehensive Quality Control: Each batch must undergo rigorous quality control testing to verify its identity, chemical purity, and isotopic distribution. lipidmaps.org As shown in Table 2, comparing the isotopic distribution between different production lots is a key measure of reproducibility.
Stability and Packaging: Deuterated lipids must be handled and stored correctly to prevent degradation or isotopic exchange. They are often packaged in sealed ampules under an inert atmosphere (like argon) to maintain integrity. caymanchem.com
Difficulties in reproducing the exact level of deuteration can arise from subtle variations in reaction conditions, catalyst activity, or the purity of reagents. google.com Therefore, a well-defined and validated Standard Operating Procedure (SOP) is essential for the reproducible synthesis and purification of high-quality deuterated standards. nih.gov
Table 2: Hypothetical Batch-to-Batch Isotopic Distribution Analysis for this compound
| Isotopologue | Batch A Relative Abundance (%) | Batch B Relative Abundance (%) | Acceptance Criteria |
|---|---|---|---|
| d0 (unlabeled) | < 0.01 | < 0.01 | < 0.1% |
| d1 | 0.02 | 0.02 | < 0.2% |
| d2 | 0.11 | 0.12 | < 0.5% |
| d3 | 1.54 | 1.58 | < 2.0% |
| d4 | 8.21 | 8.15 | < 10.0% |
| d5 (target) | 90.11 | 90.13 | > 90.0% |
This table presents hypothetical data to illustrate the concept of monitoring batch-to-batch consistency for a deuterated standard. Actual specifications may vary.
Advanced Analytical Methodologies Utilizing 1,3 Dimyristin D5
Mass Spectrometry-Based Quantitative Strategies
Mass spectrometry (MS) has become a cornerstone for lipid analysis, offering high sensitivity and specificity. nih.gov The use of stable isotope-labeled internal standards like 1,3-Dimyristin-d5 is fundamental to achieving accurate and reproducible quantification in complex biological samples. ckisotopes.comeurisotop.com
Isotope Dilution Mass Spectrometry (IDMS) for Absolute Quantification
Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving highly accurate and traceable absolute quantification of molecules. nih.govnih.gov The methodology involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample. This "isotope-labeled" standard is chemically identical to the analyte of interest but has a different mass due to the presence of heavy isotopes like deuterium (B1214612). ckisotopes.com
During mass spectrometric analysis, the instrument simultaneously detects the separate signals from the naturally occurring ("light") analyte and the "heavy" isotopically labeled standard. ckisotopes.com By comparing the signal intensities of the two forms, the concentration of the endogenous analyte can be determined with high precision and accuracy. nih.gov This approach effectively corrects for sample loss during preparation and variations in instrument response, making it a gold standard for quantitative analysis. nih.govnih.gov The use of stable isotope-labeled standards is a key component in workflows aiming for the absolute quantification of biomolecules. nih.govspringernature.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and highly selective technique for analyzing complex lipid mixtures. littlemsandsailing.comlcms.cz This method combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. nih.govlcms.cz In lipidomics, LC-MS/MS allows for the detailed profiling of numerous lipid species from biological extracts. nih.gov The use of internal standards, such as this compound, is crucial for accurate quantification and for correcting variations during the analytical process. otsuka.co.jp
The general workflow involves extracting lipids from a sample, separating them based on their physicochemical properties using an LC column, and then detecting them with the mass spectrometer. lcms.cz Different LC modes, such as reversed-phase (RPLC), normal-phase (NPLC), and hydrophilic interaction liquid chromatography (HILIC), can be employed to achieve separation of various lipid classes. lcms.cz
Multiple Reaction Monitoring (MRM) is a highly sensitive and specific tandem mass spectrometry technique used for targeted quantification of molecules, including lipids. springernature.comsciex.com In an MRM experiment, a specific precursor ion (the ionized lipid of interest) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and then a specific product ion is monitored in the third quadrupole (Q3). semanticscholar.org This process creates a highly specific "transition" for a given lipid, minimizing interference from other molecules in the sample. sciex.com
The use of deuterated internal standards like this compound is integral to MRM-based lipidomics. nih.gov By creating an MRM transition for both the endogenous lipid and its co-eluting stable isotope-labeled counterpart, accurate quantification can be achieved. nih.gov This approach is particularly valuable in targeted lipidomics, where the goal is to measure a predefined set of lipids with high precision. semanticscholar.orgnih.gov Studies have shown that MRM-based methods offer excellent reproducibility for lipid analysis in complex samples like human plasma. nih.gov
Table 1: Comparison of Targeted vs. Untargeted Lipidomics Approaches
| Feature | Targeted MRM Approach | Untargeted Approach |
|---|---|---|
| Primary Application | Quantification of specific, known lipids | Discovery of a broad range of lipids |
| Most Commonly Identified Lipid Class (in a human plasma study) | Triacylglycerol species | Phosphatidylcholine and phosphatidylethanolamine (B1630911) species |
| Inter-day Reproducibility (Coefficient of Variation) | ~9% | ~23% |
| Selectivity | High, based on specific precursor/product ion pairs | Lower, relies on accurate mass and retention time |
Parallel Reaction Monitoring (PRM) is a more recent targeted mass spectrometry technique that offers enhanced selectivity compared to MRM. nih.govnih.gov Like MRM, PRM begins with the selection of a specific precursor ion in the quadrupole. However, instead of monitoring a single product ion, PRM utilizes a high-resolution mass analyzer (like an Orbitrap or Q-TOF) to detect all product ions simultaneously. nih.govmdpi.com
This parallel detection of the full fragment ion spectrum provides a higher degree of confidence in peptide or lipid identification and can help to distinguish the target analyte from interfering species with similar masses. nih.govnih.gov While both PRM and SRM show comparable linearity and precision, PRM's higher selectivity can be advantageous in complex biological matrices. nih.govlcms.cz The development of a PRM method is also often simpler as it doesn't require the pre-selection of specific product ions for each analyte. nih.gov
Table 2: Key Differences Between MRM and PRM
| Characteristic | Multiple Reaction Monitoring (MRM) | Parallel Reaction Monitoring (PRM) |
|---|---|---|
| Mass Analyzer (Product Ions) | Triple Quadrupole (QqQ) | High-Resolution Analyzer (e.g., Orbitrap, Q-TOF) |
| Detection | Monitors a predefined set of specific product ions | Detects all product ions of a selected precursor in parallel |
| Selectivity | High | Very high, due to high-resolution mass analysis of fragments |
| Method Development | Requires optimization of transitions for each analyte | Less upfront method development required |
| Data Analysis | Quantification based on predefined ion transitions | Quantification based on extracted ion chromatograms of high-resolution fragment ions |
Multiple Reaction Monitoring (MRM) for Targeted Lipid Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful and well-established technique for the analysis of volatile and semi-volatile compounds, including certain classes of lipids. researchgate.net For lipid analysis, GC-MS is particularly well-suited for the profiling of fatty acids. nih.gov
A key step in GC-MS analysis of lipids is derivatization, a chemical process that converts non-volatile lipids into more volatile compounds suitable for gas chromatography. nih.govresearchgate.net The separated components are then detected by the mass spectrometer, which provides information for both identification and quantification. The use of stable isotope-labeled internal standards is crucial for accurate quantification with GC-MS, as it compensates for losses during sample preparation and derivatization. nih.govlipidmaps.org While LC-MS is more common for intact lipid analysis, GC-MS remains a valuable tool for detailed fatty acid compositional analysis. d-nb.info
Role of this compound as an Internal Standard
The primary function of this compound in analytical chemistry, particularly in lipidomics, is to act as an internal standard. The addition of a known quantity of this deuterated compound to a sample at the beginning of the extraction process allows for the correction of variability throughout the analytical workflow. rsc.org This includes variations arising from sample handling, extraction efficiency, and instrument response. rsc.orgwaters.com Isotope dilution mass spectrometry (IDMS) is the key methodology where such standards are employed, offering improved accuracy and precision in quantification. rsc.orgwaters.com
In complex lipidomic analyses, achieving accurate and reproducible quantification is essential. bioanalysis-zone.com The use of stable isotope-labeled standards like this compound is fundamental to the calibration and validation of analytical methods. waters.com These standards are indispensable for creating calibration curves that establish a reliable relationship between signal intensity and concentration for the target analytes. waters.com
Method validation ensures that an analytical procedure is fit for its intended purpose. By spiking samples with this compound, analysts can assess key validation parameters.
Key Validation Parameters Addressed by this compound:
| Parameter | Role of this compound |
|---|---|
| Accuracy | Helps correct for sample matrix effects and variations in ionization efficiency, ensuring the measured value is close to the true value. waters.com |
| Precision | Minimizes the impact of random variations during sample preparation and analysis, improving the reproducibility of results. waters.com |
| Recovery | Accounts for analyte loss during the multi-step lipid extraction process (e.g., liquid-liquid or solid-phase extraction). |
| Linearity | Used to establish the linear range of detection for related lipid classes across a series of concentrations. |
The implementation of deuterated internal standards is a cornerstone of robust and reliable lipidomics workflows, which are critical for translating research discoveries into validated biomarkers. bioanalysis-zone.comnih.gov
This compound is structurally ideal for the quantification of diacylglycerols (DAGs). As a deuterated analog of 1,3-dimyristin (a 14:0/14:0 DAG), it exhibits nearly identical chemical and physical properties to endogenous DAGs, such as chromatographic retention time and ionization efficiency. lipidmaps.org This similarity ensures that it behaves in a comparable manner to the analytes of interest during sample processing and analysis.
In a typical mass spectrometry-based workflow, this compound is added to a sample before lipid extraction. lipidmaps.org During analysis, the mass spectrometer is set to monitor the specific mass-to-charge (m/z) transitions for both the deuterated standard and the non-labeled endogenous DAGs. nih.gov The ratio of the peak area of an endogenous DAG to the peak area of the known amount of this compound allows for precise calculation of its concentration. Research has successfully utilized d5-labeled DAGs, including d5-14:0/14:0 DAG, as internal standards for the quantitative analysis of DAG and triacylglycerol (TAG) molecular species in cell cultures. lipidmaps.org
While this compound is a diacylglycerol, its utility extends to the quantification of other lipid classes, including free fatty acids (FFAs) and monoacylglycerols (MAGs). caymanchem.com In comprehensive lipid profiling, it is not always feasible to have a unique internal standard for every single analyte. nih.gov Therefore, a representative standard from a related class is often used. The non-deuterated form, 1,3-dimyristoyl glycerol (B35011), has been explicitly used as an internal standard for the quantification of FFAs, MAGs, and DAGs in complex biological matrices like subcutaneous fat. caymanchem.com The deuterated version, this compound, is employed in mass spectrometry for the same purpose, providing superior accuracy by correcting for variations that a non-isotopic standard cannot. rsc.org
During the analytical process, lipids are often derivatized to improve their chromatographic properties and detection sensitivity. nih.gov The presence of this compound throughout this process ensures that any inefficiencies in the derivatization reactions for MAGs and FFAs are accounted for in the final quantification.
The quantification of ceramides (B1148491), a class of sphingolipids, often relies on internal standards with structures closely related to the analytes. nih.govavantiresearch.com Typically, odd-chain or isotopically labeled ceramides (e.g., C17 ceramide or deuterated ceramide analogs) are the preferred internal standards for targeted ceramide analysis. nih.govlcms.cz
However, in broader, untargeted or semi-targeted lipidomics workflows that measure hundreds of lipid species simultaneously, a comprehensive suite of internal standards is used. lcms.czavantiresearch.com These "cocktails," such as the commercially available SPLASH™ LIPIDOMIX™, contain a wide variety of deuterated lipid standards across different classes, including deuterated diacylglycerols. lcms.czavantiresearch.com In such studies, this compound can serve as a reference compound for a specific region of the chromatogram or for a group of lipids with similar physical properties, thereby aiding in the relative or absolute quantification of ceramides when a specific ceramide standard is not available for every single ceramide species being measured. nih.gov This approach enhances the comprehensiveness of the lipidomic analysis. lcms.cz
Assessment of Free Fatty Acids and Monoacylglycerols
Spectroscopic Characterization and Detection
The structural integrity and isotopic enrichment of this compound are verified using spectroscopic techniques. This confirmation is crucial to ensure its reliability as a quantitative standard.
Deuterium (²H) NMR spectroscopy is a powerful and direct method for the characterization of deuterated compounds like this compound. wikipedia.orgsigmaaldrich.com Unlike proton (¹H) NMR, which detects hydrogen nuclei, ²H NMR specifically detects deuterium nuclei. This makes it an ideal tool to confirm the presence, location, and level of deuterium enrichment in a molecule. sigmaaldrich.com
Key Aspects of ²H NMR for Characterizing this compound:
| Feature | Description | Reference |
| Verification of Deuteration | A strong signal in the ²H NMR spectrum confirms the successful incorporation of deuterium, while the absence of a corresponding strong signal in the ¹H NMR spectrum verifies high enrichment. | wikipedia.org |
| Quantitative Analysis | Under proper experimental conditions, the integration of ²H NMR peaks is quantitative, allowing for the determination of the deuterium atom percentage. | sigmaaldrich.com |
| Clean Spectrum | Since the natural abundance of deuterium is very low (0.016%), solvents without deuterium enrichment can be used, resulting in a clean spectrum where only the signals from the labeled compound are prominent. | wikipedia.orgsigmaaldrich.com |
| Structural Confirmation | The chemical shift in a ²H NMR spectrum is similar to that in ¹H NMR, allowing for the confirmation that deuteration has occurred at the intended positions on the glycerol backbone. | wikipedia.org |
Deuterium has a nuclear spin of 1, which differs from the spin of 1/2 for a proton. wikipedia.org This property makes ²H NMR particularly informative for studying molecular orientation and dynamics, though for the purpose of standard validation, its primary role is confirmation of isotopic labeling. wikipedia.org
Infrared (IR) Spectroscopy for Vibrational Analysis of C-D Bonds
Infrared (IR) spectroscopy is a powerful non-invasive technique for analyzing the molecular vibrations of lipids. In the context of this compound, where specific hydrogen atoms on the myristoyl chains are replaced by deuterium (d5), IR spectroscopy offers a unique window into the behavior of these labeled chains. The key to this analysis lies in the significant mass difference between hydrogen and its isotope, deuterium. This isotopic substitution shifts the vibrational frequencies of the carbon-deuterium (C-D) bonds to a spectral region that is typically free from the absorptions of other functional groups present in the lipid molecule. cdnsciencepub.com
The primary vibrational modes of interest are the C-D stretching vibrations. Due to the heavier mass of the deuterium atom, these vibrations occur at lower wavenumbers (typically 2000-2300 cm⁻¹) compared to the C-H stretching vibrations of standard lipids, which are found in the 2800-3000 cm⁻¹ region. aip.orgresearchgate.net This spectral separation allows for the unambiguous monitoring of the deuterated acyl chains without interference from the non-deuterated parts of the molecule or other components in a complex system. aip.orgnih.gov Consequently, this compound can serve as a structural probe to investigate the mobility and conformational order of specific segments within a lipid assembly. nih.gov
Detailed research on various deuterated lipids has established the characteristic frequencies for C-D stretching modes. These modes are sensitive to the physical state (e.g., gel vs. liquid-crystalline phase) and local environment of the acyl chains. ku.dknih.gov The analysis typically focuses on the symmetric and antisymmetric stretching vibrations of the CD₂ and CD₃ groups. For instance, studies on deuterated phospholipids (B1166683) and fatty acid esters have identified distinct peaks corresponding to these vibrations. aip.orgnih.govoup.com Changes in the position, width, and intensity of these bands provide valuable information on lipid dynamics, conformational ordering, and intermolecular interactions. nih.govnih.gov
The table below summarizes typical IR absorption frequencies for C-D stretching vibrations observed in deuterated lipids, which are analogous to those expected for this compound.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|
| Antisymmetric C-D Stretch (CD₂) | ~2195 | aip.org |
| Symmetric C-D Stretch (CD₂) | ~2090 | aip.org |
| Antisymmetric C-²H Stretch (CD₃) | ~2212 | nih.gov |
| Symmetric C-²H Stretch (CD₃) | ~2075 | researchgate.netnih.gov |
| C-D Stretch (Deutero-ethylenic) | 2225 - 2250 | oup.com |
Research on specifically deuterated triacylglycerols has demonstrated that FT-IR spectroscopy can effectively monitor the conformational ordering process of the saturated acyl chains during polymorphic transformations. nih.gov By observing the C-D stretching bands, it is possible to follow changes in the packing and orientation of the deuterated myristoyl chains in this compound as it undergoes phase transitions. nih.gov This makes IR spectroscopy an indispensable tool for elucidating the structural dynamics and phase behavior of selectively deuterated lipids.
Investigation of Lipid Metabolism and Biochemical Pathways
Tracing Glycerolipid Biosynthesis and Turnover
The use of stable isotope tracers like 1,3-Dimyristin-d5 has revolutionized the study of how glycerolipids are synthesized, stored, and broken down. By introducing this labeled precursor, scientists can follow its journey through various metabolic routes in real-time.
The primary pathway for the de novo synthesis of triglycerides (TGs) and diacylglycerols (DAGs) is the glycerol-3-phosphate (Kennedy) pathway. aocs.org This process begins with glycerol-3-phosphate, which undergoes sequential acylation to form lysophosphatidic acid and then phosphatidic acid (PA). The PA is then dephosphorylated to yield a DAG molecule. This DAG can then be further acylated to form a TG. nih.govaocs.org
By supplying cells or organisms with this compound, researchers can directly trace its incorporation into more complex lipids. The labeled DAG can act as a substrate for the final step in TG synthesis, allowing for the precise measurement of newly formed labeled TGs. This approach helps quantify the flux through the latter stages of the Kennedy pathway, providing critical data on the rate of TG synthesis under various physiological or pathological conditions. nih.gov
Esterification is the fundamental chemical reaction where fatty acids are attached to a glycerol (B35011) backbone to form acylglycerols. mdpi.comusf.edu The final and committed step in triglyceride synthesis is the esterification of a fatty acid onto a diacylglycerol molecule, a reaction catalyzed by diacylglycerol acyltransferase (DGAT) enzymes. jofem.orgresearchgate.net
This compound is an invaluable substrate for directly assessing the rate and specificity of this final esterification step. When introduced into a biological system, the conversion of the labeled this compound into a labeled triglyceride can be quantified. This provides a direct measure of the enzymatic activity responsible for esterifying a third fatty acid, offering insights into how this process is regulated by hormones, nutrient availability, or pharmacological agents. researchgate.net
Lipid droplets (LDs) are dynamic organelles responsible for the storage of neutral lipids, primarily triglycerides and sterol esters. nih.govnih.gov They originate from the endoplasmic reticulum (ER), where neutral lipids accumulate between the leaflets of the ER membrane, eventually budding off as distinct organelles. nih.govcore.ac.uk The growth and shrinkage of LDs are tightly regulated to buffer cellular levels of fatty acids and meet metabolic demands. nih.gov
By using this compound as a tracer, the synthesis of new triglycerides can be directly linked to the dynamics of LDs. Researchers can visualize and quantify the incorporation of labeled TGs into the core of existing lipid droplets, contributing to their expansion. This methodology allows for the study of how newly synthesized lipids are trafficked to and integrated into LDs and how the composition of these storage organelles changes over time in response to metabolic signals. researchgate.netmalariaworld.org
Assessment of Fatty Acid Esterification Processes
Enzymatic Activity and Pathway Elucidation
Beyond tracing broad metabolic fluxes, this compound is instrumental in dissecting the activity of specific enzymes and clarifying their roles within metabolic pathways.
The final step of triglyceride synthesis is catalyzed by two distinct and genetically unrelated enzymes: DGAT1 and DGAT2. aocs.orgjofem.org While they perform the same reaction, they have different tissue distributions, subcellular localizations, and substrate preferences, indicating they serve non-redundant functions in lipid metabolism. aocs.orgresearchgate.net
Stable isotope tracing has been pivotal in distinguishing their roles. Studies have shown that DGAT2 is primarily responsible for incorporating fatty acids from de novo synthesis into triglycerides, utilizing DAGs derived from the glycerol-3-phosphate pathway. nih.govdntb.gov.ua In contrast, DGAT1 appears to play a greater role in esterifying exogenous (dietary) fatty acids. nih.govresearchgate.netdntb.gov.ua
By using this compound in cellular assays along with selective inhibitors for DGAT1 and DGAT2, the contribution of each isoform to TG synthesis from a DAG precursor can be precisely quantified. For instance, in HepG2 cells, synthesis of labeled triglycerides from a labeled glycerol precursor was shown to be mediated by DGAT2, while TG synthesis from an exogenous labeled fatty acid was predominantly mediated by DGAT1. nih.gov This experimental design allows for a clear functional separation of the two key enzymes in lipid homeostasis.
Table 1: Differentiated Functions of DGAT1 and DGAT2 Isoforms
| Feature | DGAT1 | DGAT2 |
|---|---|---|
| Primary Substrate Pool | Exogenous fatty acids | Endogenously synthesized fatty acids (from de novo lipogenesis) |
| Subcellular Localization | Endoplasmic Reticulum (ER) | ER and Lipid Droplets |
| Role in Liver | VLDL-TG secretion from exogenous lipids | Hepatic TG storage from newly synthesized lipids |
| Effect of Inhibition | Reduces TG synthesis from exogenous fatty acids | Reduces TG synthesis from glycerol precursors and de novo synthesized fatty acids |
| Genetic Family | Membrane Bound O-Acyltransferase (MBOAT) | Diacylglycerol Acyltransferase (DAGAT) family |
This table summarizes findings from multiple research sources. nih.govaocs.orgjofem.orgresearchgate.netdntb.gov.ua
Protein Kinase C (PKC) enzymes are a family of serine/threonine kinases that act as crucial regulators in cellular signal transduction. wikipedia.org Conventional PKC isoforms, including PKC alpha (PKCα), are activated by an increase in intracellular calcium and the presence of diacylglycerol (DAG) at the cell membrane. wikipedia.orgtandfonline.com 1,3-Dimyristin has been identified as an activator of PKCα. usbio.net
The stereochemistry of the DAG molecule is important for its activation potential. Studies comparing different DAG isomers have generally found that 1,2-diacylglycerols are more potent activators of PKCα than their 1,3-diacylglycerol counterparts. tandfonline.comnih.gov This is because 1,2-DAGs are more effective at promoting the binding of PKCα to membrane vesicles. nih.gov However, under specific experimental conditions, such as in vesicles composed purely of phosphatidylserine, both 1,2-DOG and 1,3-DOG were shown to facilitate PKCα binding to a similar extent. nih.gov
The use of this compound provides a chemically precise tool for investigating these activation mechanisms. Its isotopic label allows for quantitative tracking of its binding to PKCα or its incorporation into specific membrane microdomains during the activation process. This can help elucidate the subtle differences in how various DAG isomers modulate PKC signaling pathways.
Table 2: Comparative Activation of PKCα by Diacylglycerol Isomers
| Feature | 1,2-Diacylglycerols (e.g., 1,2-DOG) | 1,3-Diacylglycerols (e.g., 1,3-DOG) |
|---|---|---|
| General Activation Potency | More potent activator | Less potent activator |
| Binding to POPC/POPS Vesicles | More effective in promoting binding | Less effective in promoting binding |
| Binding to pure POPS Vesicles | Effective in promoting binding | Effective in promoting binding |
| Stereospecific Nature | Considered the more potent stereoisomer for activation | Generally less potent than the 1,2-sn-isomer |
This table is based on comparative studies of different diacylglycerol isomers. tandfonline.comnih.gov
Role in Other Glycerolipid-Metabolizing Enzymes
This compound, as an isotopically labeled diacylglycerol (DAG), is an important substrate for a variety of enzymes involved in glycerolipid metabolism beyond the primary pathways. Its deuterated glycerol backbone allows for precise tracking of its conversion into other lipid species by techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Enzymes that can metabolize this compound include:
Diacylglycerol Kinases (DGKs): These enzymes phosphorylate DAGs to produce phosphatidic acid (PA). By using this compound, researchers can follow the specific conversion of this particular DAG species into its corresponding phosphatidic acid-d5. This is crucial for understanding the substrate specificity of different DGK isozymes and their role in various signaling pathways. Mammalian cells contain at least ten DGK isozymes, and studies have shown that they exhibit preferences for DAGs with specific fatty acid compositions. researchgate.neteuropa.eu While direct studies on this compound are limited, the principles of DGK activity suggest it would be a substrate, allowing for the study of how a saturated diacylglycerol is processed by these kinases. researchgate.neteuropa.eu
Phospholipases: Certain phospholipases, such as phospholipase C (PLC), are involved in the generation of DAGs from phospholipids (B1166683). Conversely, other enzymes can utilize DAGs as substrates. The use of this compound can help in dissecting these complex reaction networks.
Monoacylglycerol Lipase (B570770) (MGL): While primarily acting on monoacylglycerols, MGL is a key enzyme in the endocannabinoid system responsible for the degradation of 2-arachidonoylglycerol (B1664049) (2-AG). wikipedia.org The structural similarity of this compound to endogenous diacylglycerols makes it a potential, albeit likely less efficient, substrate or modulator for enzymes like MGL, allowing for the investigation of their substrate promiscuity and the impact of DAGs on endocannabinoid signaling. wikipedia.orgwur.nl
Triglyceride Synthesis Enzymes: Diacylglycerol acyltransferases (DGATs) catalyze the final step in triglyceride synthesis by adding a third fatty acid to a DAG molecule. This compound can be used as a precursor to synthesize triglycerides with a deuterated glycerol backbone, enabling studies on triglyceride formation, storage, and mobilization.
The table below summarizes the potential enzymatic conversions of this compound and the resulting products that can be traced due to its isotopic label.
| Enzyme Family | Substrate | Product | Research Application |
| Diacylglycerol Kinases (DGKs) | This compound | 1,3-Dimyristoyl-sn-glycerol-d5-3-phosphate (Phosphatidic Acid-d5) | Studying DGK isozyme specificity and signaling. |
| Diacylglycerol Acyltransferases (DGATs) | This compound | Triglyceride-d5 | Investigating triglyceride synthesis and storage. |
| Lipases (e.g., MGL, Pancreatic Lipase) | This compound | Myristic Acid, Monoacylglycerol-d5 | Assessing lipase activity and substrate preference. ill.eunih.gov |
Exploration of Deuterium (B1214612) Isotopic Effects in Biological Systems
The replacement of hydrogen with the heavier isotope deuterium can lead to observable changes in reaction rates and physical properties, known as isotope effects. These effects are powerful tools for understanding reaction mechanisms and the dynamics of biological systems.
Kinetic Isotope Effects (KIE) in Enzymatic Reactions
The kinetic isotope effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. nih.gov For this compound, the deuterium atoms are located on the glycerol backbone, a position not typically involved in the bond-breaking events of lipase-mediated hydrolysis of the ester linkages. This means that for enzymes like pancreatic lipase, which hydrolyze the fatty acids at the sn-1 and sn-3 positions, a primary KIE is not expected. ill.eu
However, secondary KIEs can occur when the isotopic substitution is at a position adjacent to the reacting center. These effects are generally smaller than primary KIEs but can still provide valuable information about the transition state of a reaction. nih.gov In the context of this compound, any observed secondary KIE would suggest that the conformation of the glycerol backbone is important for the enzyme's catalytic activity.
The table below illustrates the expected type of KIE for different enzymatic reactions involving this compound.
| Enzyme | Reaction | Expected KIE Type | Rationale |
| Lipases (hydrolyzing ester bonds) | Hydrolysis of myristoyl chains | Secondary (if any) | Deuterium is not at the site of bond cleavage. |
| Diacylglycerol Kinases | Phosphorylation of the hydroxyl group | Primary or Secondary | Depends on the mechanism of phosphorylation and the role of the glycerol backbone in the transition state. |
Influence of Deuteration on Lipid Bilayer Properties and Dynamics
Deuterated lipids are extensively used in techniques like neutron scattering and solid-state NMR to study the structure and dynamics of lipid bilayers, which form the basis of cell membranes. acs.orgmdpi.com The difference in the neutron scattering length between hydrogen and deuterium allows for contrast variation studies, making specific parts of the lipid bilayer "visible" or "invisible" to neutrons. univr.it
The introduction of deuterium into the glycerol backbone of 1,3-Dimyristin can subtly alter the physical properties of a lipid bilayer containing this molecule. Studies on other deuterated phospholipids have shown that:
Phase Transition Temperature: Deuteration of the acyl chains of phospholipids has been shown to lower the gel-to-liquid crystalline phase transition temperature. While the effect of glycerol backbone deuteration is less studied, it could also have a minor impact.
Bilayer Thickness and Area per Lipid: Neutron and X-ray scattering studies have revealed that deuteration can cause small but measurable changes in bilayer thickness and the area occupied by each lipid molecule. These changes are attributed to slight differences in intermolecular forces and packing efficiency.
Membrane Fluidity and Dynamics: The increased mass of deuterium can slightly dampen the molecular motions within the lipid bilayer, potentially affecting membrane fluidity. Solid-state NMR studies using deuterated lipids can directly probe the order and dynamics of different segments of the lipid molecules.
These subtle changes are important to consider when using this compound as a proxy for its non-deuterated counterpart in biophysical studies of membranes.
Impact on Reaction Mechanisms and Equilibrium Constants
The study of isotope effects can provide deep insights into the mechanisms of enzyme-catalyzed reactions. An observed KIE can help to determine whether a particular bond is broken in the rate-determining step of a reaction. nih.gov For reactions involving this compound, a significant KIE would implicate the involvement of the glycerol backbone in the transition state of the enzymatic reaction.
Furthermore, isotopic substitution can also have a small effect on the equilibrium constant of a reaction, known as a thermodynamic or equilibrium isotope effect (EIE). This arises from the differences in the zero-point vibrational energies of the reactants and products. nih.gov In most biological systems, these effects are small but can be measured with high precision. For the enzymatic conversion of this compound, any measurable EIE would indicate a change in the vibrational environment of the glycerol backbone upon conversion to the product. While direct experimental data for this compound is scarce, the theoretical framework for these effects is well-established.
Research Paradigms and Experimental Model Systems
In Vitro Cellular Models for Lipid Research
In vitro cell culture systems are indispensable tools for dissecting the intricate mechanisms of lipid metabolism and its role in cellular physiology and pathology. The use of 1,3-Dimyristin-d5 in these models facilitates accurate lipid profiling.
Applications in HepG2 Cell Line Studies
The human hepatoma cell line, HepG2, is a widely used model for studying liver lipid metabolism and its dysregulation in diseases like non-alcoholic fatty liver disease and hepatocellular carcinoma. nih.govplos.org In lipidomic analyses of HepG2 cells, this compound is employed as an internal standard to quantify changes in various lipid classes. These studies often investigate the effects of external stimuli, such as fatty acids or therapeutic compounds, on the cellular lipidome. plos.orgfrontiersin.org
For instance, research has focused on how HepG2 cells respond to different fatty acids, revealing significant alterations in the composition of phospholipids (B1166683) and triacylglycerols. nih.govplos.org By incorporating stable isotope-labeled standards like this compound, researchers can accurately track the synthesis and turnover of specific lipid species.
A key area of investigation is the role of lipid metabolism in the acquisition of cancer stem cell-like features. mdpi.com Lipidomic profiling of HepG2 cells has revealed distinct lipid signatures associated with changes in cellular states, such as the levels of sphingomyelins and phosphatidylcholines. mdpi.com These studies underscore the importance of precise lipid quantification, a task facilitated by the use of deuterated standards.
Table 1: Selected Lipidomic Findings in HepG2 Cells
| Condition | Observed Lipid Changes | Research Focus |
|---|---|---|
| FAK Knockdown | Decrease in total phosphatidylcholine (PC) | Investigating the role of focal adhesion kinase in cancer cell stemness. mdpi.com |
| macroH2A1 Knockdown | Increase in total sphingomyelin (B164518) (SM), decrease in total lysophosphatidylcholine (B164491) (LPC) | Understanding the lipidomic signature of hepatic cancer stem cells. mdpi.com |
| Elaidic Acid Treatment | Remodeling of cellular membrane phospholipids | Elucidating the hepatic response to trans fatty acids. plos.org |
Use in Macrophage Cell Lines (e.g., RAW 264.7 Cells)
Macrophage cell lines, such as the murine RAW 264.7, are instrumental in studying inflammation and foam cell formation, key processes in the development of atherosclerosis. Lipidomic analysis of these cells helps to understand how they accumulate lipids and transform into foam cells.
Studies have shown that treatment of RAW 264.7 cells with oxidized low-density lipoprotein (ox-LDL) leads to the accumulation of intracellular lipid droplets. nih.gov The use of internal standards like this compound in such experiments would enable the precise measurement of changes in diacylglycerol levels and other lipid species, providing insights into the mechanisms of lipid-driven inflammation. For example, research has demonstrated that certain compounds can enhance ox-LDL-induced lipid droplet formation in these macrophages, a process that can be quantified through detailed lipidomic analysis. nih.gov
Other Mammalian and Microbial Cell Culture Systems
The application of this compound extends to a variety of other mammalian and microbial cell culture systems, reflecting its versatility as an internal standard. rsc.orggoogle.com In mammalian cell lines like Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK) cells, lipidomic analyses have revealed significant differences in their lipid compositions, particularly in phosphatidylethanolamine (B1630911), phosphatidylcholine, and sphingomyelin levels. nih.gov Such comparative studies benefit from the use of stable isotope-labeled standards for accurate cross-cell line comparisons.
In the realm of microbial research, particularly with organisms like Mycobacterium tuberculosis, understanding the complex lipid-rich cell wall is crucial for developing new therapeutic strategies. researchgate.net Structural analysis of mycobacterial lipoglycans, such as lipoarabinomannan (LAM), relies on mass spectrometry techniques where deuterated standards can aid in the characterization and quantification of lipid moieties. researchgate.net
Ex Vivo Tissue Analysis for Lipid Profiling
Ex vivo tissue analysis provides a snapshot of the lipid composition in a more physiologically relevant context than in vitro models. The use of this compound is critical for ensuring the accuracy of lipid quantification in these complex tissue matrices. nih.gov
Characterization of Liver Lipidomes
The liver plays a central role in lipid metabolism, and its lipid composition is often studied to understand various metabolic diseases. nih.gov Ex vivo lipidomic analysis of liver tissue, often following in vivo experiments, allows for a detailed characterization of the hepatic lipidome. dovepress.com For instance, studies have validated in vivo magnetic resonance spectroscopy (MRS) measurements of liver fat with ex vivo biochemical analysis of triglycerides, demonstrating a strong correlation. nih.gov The use of internal standards like this compound in the mass spectrometry-based portion of such studies would be essential for absolute quantification.
Histological analysis of liver tissue often reveals the accumulation of lipid droplets in hepatocytes under certain conditions, which can be correlated with detailed lipidomic data. dovepress.com This integrated approach provides a comprehensive understanding of how the liver responds to metabolic challenges.
Investigation of Muscle and Heart Lipid Species
Similar to the liver, muscle and heart tissues have distinct lipid profiles that are critical for their function. Ex vivo lipidomic analysis of these tissues is employed to study the role of lipids in energy metabolism, insulin (B600854) resistance, and cardiovascular disease. While direct studies citing the use of this compound in muscle and heart are not as prevalent as in liver research, the principles of its application as an internal standard for diacylglycerol quantification are directly transferable. The accurate measurement of diacylglycerols is particularly important in these tissues as they are key signaling molecules implicated in insulin signaling pathways.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Dehydroabietic acid |
| Diacylglycerol |
| Elaidic acid |
| Lipoarabinomannan (LAM) |
| Lysophosphatidylcholine (LPC) |
| Oxidized low-density lipoprotein (ox-LDL) |
| Phosphatidylcholine (PC) |
| Phosphatidylethanolamine |
| Sphingomyelin (SM) |
In Vivo Animal Models for Metabolic Flux Studies
Stable isotope tracers like this compound are essential tools for performing metabolic flux analysis (MFA) in living organisms. isotope.com In vivo MFA allows researchers to trace the dynamic movement of atoms through metabolic pathways, providing a functional readout of cellular metabolism that cannot be obtained from static concentration measurements alone. mdpi.comnih.gov By introducing a labeled substrate into an animal model, scientists can track the label's incorporation into downstream metabolites, thereby quantifying the rates (fluxes) of specific biochemical reactions and pathways under various physiological or pathological conditions. mdpi.com
Tracer Studies in Rodent Models (e.g., mice, rats)
Rodent models, particularly mice and rats, are extensively used for in vivo metabolic flux studies due to their well-characterized genetics, relatively short life cycles, and the availability of numerous disease models. nih.govresearchgate.net In a typical experiment, this compound is administered to the animal, and after a specific period, blood and tissue samples are collected. mdpi.com The tissues of interest, such as the liver, adipose tissue, or kidney, are then analyzed by mass spectrometry to measure the isotopic enrichment in various metabolites. researchgate.net
For example, the deuterium (B1214612) label from the myristate moieties of this compound can be traced as it is incorporated into other lipids, such as triglycerides and phospholipids, or as it enters beta-oxidation to produce labeled acetyl-CoA. isotope.com This labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, leading to the labeling of TCA cycle intermediates. researchgate.net Such studies have been instrumental in understanding how nutrient flux is reprogrammed in diseases like diabetes and cancer. researchgate.net
Table 2: Illustrative Data from a Hypothetical Tracer Study in a Mouse Model
| Tissue Sample | Metabolite Measured | Isotopic Enrichment (M+n) | Implied Metabolic Pathway Activity |
|---|---|---|---|
| Liver | Triglyceride (C14:0) | M+5 | Direct incorporation, esterification |
| Liver | Acetyl-CoA | M+2 | Fatty acid beta-oxidation |
| Kidney Cortex | Citrate | M+2 | TCA cycle flux from fatty acid oxidation researchgate.net |
| Plasma | Myristic Acid | M+5 | Lipolysis and release into circulation |
Applications in Larger Animal Models for Translational Research
While rodent models provide foundational insights, larger animal models such as canines, swine, or non-human primates play a critical role in translational research. nih.govnih.gov Their physiology, metabolism, and size are more comparable to humans, making them invaluable for validating findings from smaller animals before advancing to human clinical trials. nih.gov For instance, research in canine models of Duchenne muscular dystrophy has been crucial for scaling up gene therapy strategies initially developed in mice. nih.gov
In the context of metabolic research, using this compound as a tracer in a larger animal model could provide more accurate predictions of how human lipid metabolism might respond to a therapeutic intervention or dietary change. These models allow for more complex experimental designs, including repeated sampling from the same individual over time to track metabolic changes dynamically. Studies in larger animals are essential for bridging the gap between preclinical discoveries and clinical applications. nih.gov
Considerations for Animal Model Selection and Experimental Design
The selection of an appropriate animal model and a robust experimental design are paramount for the success of in vivo metabolic flux studies using tracers like this compound. The choice of model often depends on the specific biological question. For many genetic diseases, mouse models with specific gene knockouts are invaluable. nih.gov For studying complex metabolic diseases like Duchenne muscular dystrophy, a canine model that more closely mimics the human disease progression may be more appropriate. nih.gov
The experimental design must account for several factors. The route and method of tracer administration are critical to ensure proper delivery to the target tissues. The duration of the tracing experiment must be sufficient to allow the metabolic system to approach an isotopic steady state, where the isotopic enrichment of key metabolites becomes stable. mdpi.com The timing and methods of tissue and fluid collection must be planned to capture the metabolic state of interest accurately. mdpi.com Finally, the choice of analytical methods, typically LC-MS or GC-MS, must be validated to ensure sensitive and specific detection of the labeled metabolites. otsuka.co.jp
Table 3: Key Considerations in Designing Animal Tracer Studies
| Consideration | Description | Importance |
|---|---|---|
| Animal Species | Choice between rodent, canine, porcine, or primate models. | Must align with the research question and its translational relevance to human physiology and disease. nih.gov |
| Disease Model | Use of genetic models or induction of disease states (e.g., diet-induced obesity). | Creates a relevant pathological context to study metabolic alterations. researchgate.net |
| Tracer Administration | Method of delivery (e.g., oral gavage, intravenous infusion). | Influences the bioavailability and distribution of the tracer throughout the body. mdpi.com |
| Isotopic Steady State | The time point at which the isotopic enrichment of metabolites is constant. | A critical assumption for many metabolic flux analysis models to ensure accurate flux calculations. mdpi.com |
| Sample Collection | The protocol for harvesting blood, plasma, and various tissues at specific time points. | Proper and rapid collection and quenching of metabolism are essential to preserve the in vivo metabolic snapshot. mdpi.com |
| Analytical Platform | The use of mass spectrometry (GC-MS, LC-MS) to measure isotopic labeling patterns. | The sensitivity and resolution of the instrument determine the quality and depth of the metabolic flux data. isotope.comnih.gov |
Future Directions and Emerging Research Avenues
Advancements in Stereospecific Deuterated Lipid Synthesis
The precise quantification and study of lipids increasingly demand internal standards with defined stereochemistry. The synthesis of such molecules, including asymmetrically labeled compounds like 1,3-Dimyristin-d5, is a sophisticated endeavor. Recent advancements are moving beyond simple deuteration to achieve high levels of isotopic purity and stereospecificity.
Key synthetic strategies include:
Hydrothermal H/D Exchange: This method uses metal catalysts (like platinum) at high temperatures and pressures to exchange hydrogen for deuterium (B1214612) atoms on saturated fatty acid precursors. ansto.gov.auresearchgate.net This is effective for producing perdeuterated (fully deuterated) acyl chains. europa.eu
Stereospecific Chemical Reactions: Classical organic chemistry techniques are being refined for lipid synthesis. The Wittig reaction, for instance, can be employed to introduce unsaturation at specific points in a deuterated alkyl chain, allowing for the creation of deuterated unsaturated fatty acids. ansto.gov.au Other methods involve the selective bromination of steroid systems followed by reaction with deuterium gas to achieve regioselective deuterium incorporation. arkat-usa.org
Enzymatic Synthesis: Enzymes offer high regiospecificity and stereospecificity. For example, lipases can be used for the specific hydrolysis of a fatty acid from a phospholipid, creating a lysophospholipid intermediate. europa.eu This intermediate can then be re-esterified with a deuterated fatty acid to produce a chain-deuterated phospholipid with a defined structure. europa.eu This approach is crucial for creating lipids with deuterium labels at specific positions on the glycerol (B35011) backbone or acyl chains.
These advanced methods are critical for producing a wider array of well-defined deuterated standards, which are currently a limiting factor in some areas of lipid research. ansto.gov.aueuropa.eunih.gov
Table 1: Comparison of Synthesis Methods for Stereospecific Deuterated Lipids
| Synthesis Method | Description | Advantages | Challenges | Reference |
|---|---|---|---|---|
| Hydrothermal H/D Exchange | Uses high temperature, pressure, and a metal catalyst (e.g., Pt) in D₂O to exchange protons for deuterons on saturated precursors. | Good for producing perdeuterated (fully deuterated) saturated fatty acids in large quantities. | Harsh conditions are not suitable for unsaturated or delicate molecules. Not stereospecific without chiral precursors. | ansto.gov.auresearchgate.net |
| Wittig Reaction | A chemical reaction used to create carbon-carbon double bonds, allowing for the stereospecific synthesis of unsaturated fatty acids from deuterated precursors. | Enables precise placement of double bonds (unsaturation) within a deuterated acyl chain. | Can involve multiple complex steps and require sophisticated protecting group strategies. | ansto.gov.auresearchgate.net |
| Enzymatic Reactions | Utilizes enzymes like lipases and phospholipases for regiospecific and stereospecific hydrolysis and esterification reactions. | High specificity for creating chiral lipids and placing deuterium labels at exact positions (e.g., sn-1, sn-2, sn-3) on the glycerol backbone. | Enzyme availability and stability can be limiting. Reaction conditions must be carefully optimized. | europa.eu |
Integration of this compound with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)
To gain a holistic view of biological processes, researchers are increasingly integrating data from different "omics" fields. portlandpress.com A multi-omics approach, combining lipidomics with proteomics and transcriptomics, allows for a more complete understanding of how environmental or pathological stimuli alter cellular function. mdpi.comnih.gov In these studies, the accuracy of the lipidomic data is paramount for drawing meaningful correlations between changes in lipids, proteins, and gene expression.
The use of deuterated internal standards like this compound is fundamental to this integration. By enabling precise and accurate quantification of specific lipid classes, these standards ensure that the lipidome data is robust and reliable. uu.senih.gov This allows researchers to confidently link alterations in lipid pathways with corresponding changes in the abundance of metabolic enzymes (measured by proteomics) or the expression of genes involved in lipid synthesis and transport (measured by transcriptomics). portlandpress.commdpi.com This integrated analysis provides mechanistic insights into metabolic adaptations that would be missed by studying each omics level in isolation. mdpi.comnih.gov
Novel Applications in Systems Biology and Network Analysis of Lipid Pathways
Systems biology aims to understand the complex interactions within a biological system as a whole. In lipid research, this involves mapping the intricate network of metabolic pathways and understanding their dynamic regulation. "Tracer lipidomics," which uses stable isotope-labeled precursors (like deuterated water or fatty acids) to trace their incorporation into various lipid species, provides dynamic information on the flux through these pathways. portlandpress.comresearchgate.netnih.gov
While tracer studies reveal pathway dynamics, absolute quantification is still necessary to understand the size of lipid pools. Internal standards such as this compound are essential for this quantitative aspect. By providing accurate measurements of endogenous lipid concentrations, these standards provide the necessary context for the dynamic data obtained from tracer experiments. oup.com The combination of flux data and accurate pool size measurements allows for the construction and validation of comprehensive computational models of lipid networks. These models can predict how the network will respond to perturbations and identify key regulatory nodes, offering powerful new insights into metabolic diseases.
Development of High-Throughput Quantitative Lipidomics Workflows
The growing demand for large-scale lipidomic studies in clinical research and epidemiology requires analytical workflows that are both high-throughput and quantitatively robust. The development of such workflows relies heavily on the use of deuterated internal standards to ensure data quality across thousands of samples. uu.senih.gov
A typical high-throughput workflow involves several key stages where a standard like this compound is critical:
Automated Sample Preparation : Samples are often processed in 96-well plates. A mixture of deuterated internal standards, representing various lipid classes, is spiked into each sample at the very beginning. nih.govacs.org This accounts for variability in lipid extraction efficiency and sample loss during processing. nih.govlipidmaps.org
Chromatographic Separation : Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) are often preferred for quantitative workflows because they separate lipids by class. oup.comnih.gov This ensures that a lipid analyte and its corresponding class-specific deuterated standard co-elute, minimizing differential matrix effects during ionization. oup.com
Mass Spectrometry Detection : Tandem mass spectrometry (MS/MS) is used for detection and quantification, often in a targeted Multiple Reaction Monitoring (MRM) mode. sciex.com
Automated Data Processing : The peak area of each endogenous lipid is normalized to the peak area of its corresponding deuterated internal standard. acs.orgsciex.com Software tools like LipidQuant and MultiQuant automate this process, enabling rapid quantification of hundreds of lipid species across large datasets. oup.comsciex.com
The use of stable isotope-labeled internal standards is the cornerstone of these workflows, providing the accuracy and precision required for large-scale comparative and clinical studies. uu.sesciex.comresearchgate.net
Table 2: Outline of a High-Throughput Quantitative Lipidomics Workflow
| Step | Procedure | Role of this compound (as a Diacylglycerol Standard) | Reference |
|---|---|---|---|
| 1. Sample Preparation | Lipid extraction from biological samples (e.g., plasma, tissue) in a 96-well plate format. | Added to every sample at a known concentration before extraction to control for variability in extraction recovery. | nih.gov |
| 2. LC Separation | Separation of lipid extracts using Ultra-High-Performance Liquid Chromatography (UHPLC), often with HILIC for class-based separation. | Co-elutes with endogenous diacylglycerols, ensuring both the analytes and the standard experience similar ionization conditions and matrix effects. | uu.seoup.com |
| 3. MS/MS Detection | Analysis using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-product ion transitions. | A specific MRM transition for this compound is monitored alongside transitions for all targeted endogenous diacylglycerols. | sciex.com |
| 4. Quantification | Peak areas are integrated using specialized software. The concentration of each endogenous diacylglycerol is calculated by normalizing its peak area against the peak area of this compound. | Serves as the direct reference for calculating the concentration of endogenous diacylglycerol species (isotope dilution method). | acs.orgsciex.com |
Exploration of Deuterium-Induced Pharmacokinetic and Pharmacodynamic Modifications in Lipid-Based Compounds
Replacing hydrogen (¹H) with its stable heavy isotope deuterium (²H or D) can significantly alter the metabolic fate of a molecule. nih.gov This is due to the kinetic isotope effect (KIE), where the greater mass of deuterium creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. wikipedia.orggabarx.com This stronger bond is more difficult for metabolic enzymes, such as cytochrome P450s, to break, leading to a slower rate of metabolism. wikipedia.orgcdnsciencepub.com
While this compound is used as a non-metabolized standard, this principle is being actively explored in drug development to create "deuterated drugs" with improved properties. nih.govcd-bioparticles.net For lipid-based therapeutic compounds, this approach offers several potential advantages:
Altered Metabolic Pathways : If a drug has multiple metabolic pathways, deuterating a "soft spot" prone to creating a toxic metabolite can shift metabolism towards safer pathways, a phenomenon known as "metabolic shunting". nih.govcdnsciencepub.comnih.gov
Enhanced Efficacy : For some lipids, particularly polyunsaturated fatty acids (PUFAs), deuteration at bis-allylic positions makes them significantly more resistant to lipid peroxidation. wikipedia.orgwikipedia.org These "reinforced lipids" can protect cell membranes from oxidative damage, a mechanism being investigated for neurodegenerative diseases. wikipedia.orgwikipedia.org
Research has shown that deuteration can dramatically increase the physiological KIE for the enzymatic oxygenation of fatty acids, demonstrating that this strategy can be used to control metabolic pathways and shift the production of lipid mediators from pro-inflammatory to anti-inflammatory species. nih.govacs.orgacs.org
Table 3: The Deuterium Kinetic Isotope Effect (KIE) in Lipid-Based Compounds
| Property | Hydrogen-Containing Compound (Protio-) | Deuterium-Containing Compound (Deutero-) | Implication for Lipid-Based Drugs | Reference |
|---|---|---|---|---|
| Bond Strength (C-H vs. C-D) | Standard bond strength. | Stronger, more stable bond due to the higher mass of deuterium. | Increased resistance to chemical or enzymatic cleavage. | gabarx.comwikipedia.org |
| Rate of Metabolism | Standard metabolic rate via enzymatic pathways (e.g., CYP450 oxidation). | Slower rate of metabolism at the site of deuteration. | Longer biological half-life, reduced clearance. | wikipedia.orgcdnsciencepub.com |
| Resistance to Peroxidation | Susceptible to hydrogen abstraction by reactive oxygen species (ROS), initiating lipid peroxidation. | Significantly more resistant to hydrogen abstraction, slowing or preventing peroxidation chain reactions. | Protects membranes from oxidative damage; a therapeutic strategy for certain diseases. | wikipedia.orgwikipedia.orgresearchgate.net |
| Pharmacokinetic Profile | Standard absorption, distribution, metabolism, and excretion (ADME) profile. | Potentially altered PK profile, including increased bioavailability and extended duration of action. | Potential for improved dosing regimens and better safety profiles by avoiding toxic metabolites. | nih.govacs.org |
Addressing the Complexity of Lipid Isomers in Quantitative Research
The lipidome is characterized by immense structural diversity, including a vast number of isomers (molecules with the same chemical formula but different structures). These include positional isomers (e.g., 1,2- vs. 1,3-diacylglycerol) and stereoisomers (enantiomers), which often have distinct biological functions but are notoriously difficult to distinguish using standard analytical methods. lipidmaps.orgmdpi.com
Shotgun lipidomics, which analyzes lipids by direct infusion without chromatographic separation, is often incapable of resolving isobaric and isomeric species. nih.govlipidmaps.org Therefore, liquid chromatography is essential for separating isomers before they enter the mass spectrometer. nih.govahajournals.org In this context, the availability of well-characterized, isomerically pure internal standards is crucial.
A standard like this compound, which has a defined structure, serves as an essential reference point. By comparing the chromatographic retention time and fragmentation pattern of an unknown peak to that of the pure this compound standard, analysts can more confidently identify and quantify the 1,3-diacylglycerol isomers in a complex mixture, distinguishing them from their 1,2-diacylglycerol counterparts. ahajournals.org As synthetic methods advance to produce an even wider range of stereospecific and position-specific deuterated standards, researchers will be better equipped to tackle the challenge of isomeric complexity and achieve a more accurate and biologically relevant quantification of the entire lipidome. europa.euahajournals.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
